molecular formula C19H16ClFO3 B5796477 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No. B5796477
M. Wt: 346.8 g/mol
InChI Key: BKSPFVBKALCHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII selectively inhibits 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ by binding to the ATP-binding site of the enzyme. 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been shown to have various biochemical and physiological effects in preclinical models of diseases. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the inhibition of tumor growth and metastasis and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the improvement of insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition leads to the reduction of neuroinflammation and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has several advantages for lab experiments, including its high selectivity and potency for 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ, which allows for the specific inhibition of the enzyme without affecting other kinases. However, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII also has some limitations, including its low solubility in water, which can make it difficult to use in certain assays, and its potential off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the development and application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII. One direction is the optimization of the synthesis method to improve the yield, purity, and scalability of the compound. Another direction is the development of more potent and selective 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitors with improved pharmacokinetic properties. Additionally, the application of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII in combination with other therapies, such as chemotherapy and radiation therapy, could lead to improved outcomes in cancer patients. Finally, the investigation of the role of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition in other diseases, such as cardiovascular diseases and inflammatory disorders, could lead to the identification of new therapeutic targets.

Synthesis Methods

The synthesis of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII is a multistep process that involves the reaction of 4-fluorobenzyl alcohol with 6-chloro-4-propylcoumarin in the presence of a base, followed by the reaction of the resulting intermediate with phosphoryl chloride and triethylamine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibitor VIII has been extensively studied in various preclinical models of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy and inhibit tumor growth and metastasis. In diabetes, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to improve insulin sensitivity and glucose homeostasis. In neurodegenerative disorders, 6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-oneβ inhibition has been shown to reduce neuroinflammation and improve cognitive function.

properties

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-2-3-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(21)7-5-12/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPFVBKALCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one

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